Endoxifen-d5

Stable isotope labeling Mass spectrometry Internal standard

For LC-MS/MS quantification of endoxifen in plasma, non-analogous deuterated standards (Tamoxifen-d5, 4-Hydroxy Tamoxifen-d5) introduce systematic bias due to distinct chromatographic retention and MS fragmentation. Endoxifen-d5 (CAS 1584173-54-5) is the only pentadeuterated isotopologue that co-elutes with endogenous endoxifen, ensuring accurate matrix-matched calibration. Its +5 Da mass shift and validated LLOQ of 0.500 nM resolve the 99.3% inter-individual variability in CYP2D6-mediated endoxifen formation. ≥98% purity. Essential for pharmacogenetic-guided tamoxifen dosing studies, CYP2D6 DDI assays, and multi-matrix bioanalytical method validation.

Molecular Formula C25H27NO2
Molecular Weight 378.5 g/mol
Cat. No. B15561807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen-d5
Molecular FormulaC25H27NO2
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2
InChIKeyMHJBZVSGOZTKRH-JZSWEIPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endoxifen-d5 (CAS 1584173-54-5): Deuterated Active Tamoxifen Metabolite for Quantitative LC-MS/MS Analysis


4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, commonly designated Endoxifen-d5 or N-Desmethyl-4-hydroxy Tamoxifen-d5 (CAS 1584173-54-5), is a pentadeuterated isotopologue of endoxifen, the principal pharmacologically active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. The compound bears five deuterium atoms substituted at the ethyl side-chain positions (3,3,4,4,4-pentadeuterio) . Endoxifen is formed endogenously via CYP2D6-mediated oxidation of N-desmethyltamoxifen and exhibits approximately 30- to 100-fold greater anti-estrogenic potency compared with the parent drug tamoxifen [1]. The deuterated analog serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endoxifen in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Tamoxifen-d5 or 4-Hydroxy Tamoxifen-d5 Cannot Substitute for Endoxifen-d5 in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must exhibit chromatographic co-elution and near-identical ionization behavior with the target analyte to correct for matrix effects and instrument variability. Endoxifen differs structurally from tamoxifen by N-demethylation and aromatic hydroxylation (m/z 374 vs. 372), from N-desmethyltamoxifen by hydroxylation (m/z 374 vs. 358), and from 4-hydroxy-tamoxifen by N-demethylation (m/z 374 vs. 388). Consequently, Tamoxifen-d5 [1] or 4-Hydroxy Tamoxifen-d5 [2] display distinct chromatographic retention and mass spectrometric fragmentation patterns, introducing systematic quantification bias when used as surrogates for endoxifen. Moreover, the clinical imperative to monitor endoxifen specifically stems from its status as the predominant active tamoxifen metabolite responsible for therapeutic efficacy, with plasma concentrations exhibiting up to 99.3% inter-individual variability driven primarily by CYP2D6 pharmacogenetics [3]. Generic substitution with a non-analogous deuterated standard therefore compromises both analytical accuracy and clinical interpretability.

Endoxifen-d5 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Isotopic Purity and Mass Shift: Endoxifen-d5 vs. Endoxifen

Endoxifen-d5 incorporates five deuterium atoms specifically at the 3,3,4,4,4 positions of the ethyl side-chain, yielding a nominal mass shift of +5 Da relative to unlabeled endoxifen (C25H27NO2, MW 373.49) . This mass differential exceeds the minimum +3 Da threshold generally recommended for LC-MS/MS internal standards to avoid isotopic overlap with the analyte's natural abundance M+2 and M+3 isotopologues [1].

Stable isotope labeling Mass spectrometry Internal standard

LLOQ Sensitivity: Endoxifen Quantification with Endoxifen-d5 Internal Standard

Using deuterated internal standards including Endoxifen-d5, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.500 nM (0.187 ng/mL) for endoxifen in human plasma [1]. In comparison, the same method quantified 4-hydroxy-tamoxifen with an identical LLOQ of 0.500 nM, whereas tamoxifen and N-desmethyl-tamoxifen required a tenfold higher LLOQ of 5.00 nM [1].

LC-MS/MS method validation Lower limit of quantification Therapeutic drug monitoring

ERα vs. ERβ Binding Selectivity: Endoxifen Compared with 4-Hydroxytamoxifen

In competitive binding assays, endoxifen exhibits distinct ERα/ERβ selectivity compared with 4-hydroxytamoxifen. Endoxifen binds ERα with an IC50 of 47 nM and ERβ with an IC50 of 118 nM, yielding a selectivity ratio (α/β) of 2.52, indicating preferential ERα binding [1]. In contrast, 4-hydroxytamoxifen demonstrates near-equivalent binding to both isoforms with ERα IC50 = 30 nM and ERβ IC50 = 26 nM, yielding a selectivity ratio of 0.88 [1].

Estrogen receptor binding SERM pharmacology IC50 comparison

CYP2D6 Genotype-Dependent Formation: Endoxifen Exposure Variability vs. Other Tamoxifen Metabolites

A population pharmacokinetic analysis of 928 breast cancer patients (27,433 concentration measurements) quantified the impact of CYP2D6 phenotype on metabolite formation. Endoxifen formation from N-desmethyltamoxifen was decreased by 84% (RSE=14%) in CYP2D6 poor metabolizers (PM) and by 47% (RSE=9%) in intermediate metabolizers (IM), while increased by 27% (RSE=12%) in ultra-rapid metabolizers (UM), all relative to normal metabolizers (NM) [1]. In contrast, plasma concentrations of 4-hydroxy-tamoxifen and N-desmethyl-tamoxifen did not show significant differences across CYP2D6 genotype groups in a separate cohort analysis (P=0.5916 and P=0.5731, respectively) [2].

Pharmacogenomics CYP2D6 polymorphism Population pharmacokinetics

Mass Spectrometric Detection: MRM Transitions for Endoxifen vs. Other Tamoxifen Metabolites

Under positive electrospray ionization on a triple-quadrupole instrument, endoxifen and Endoxifen-d5 produce a characteristic precursor-to-product ion transition of m/z 374 → 58, corresponding to the protonated molecular ion fragmenting to the methylaminoethyl moiety [1]. This MRM transition is structurally distinct from tamoxifen (m/z 372 → 72), N-desmethyl-tamoxifen (m/z 358 → 58), and 4-hydroxy-tamoxifen (m/z 388 → 72) [1], enabling multiplexed quantification in a single analytical run without cross-interference.

Multiple reaction monitoring Triple quadrupole MS Analyte-specific fragmentation

Inter-Individual Variability: Endoxifen Plasma Concentration Range in Clinical Cohorts

In a cohort of 29 breast cancer patients receiving tamoxifen 20 mg/day, plasma endoxifen concentrations ranged from 1.45 to 28.77 ng/mL, representing a 19.8-fold variation [1]. This variability substantially exceeds that observed for 4-hydroxy-tamoxifen (0.21 to 11.28 ng/mL; 53.7-fold range) in the same cohort, though endoxifen absolute concentrations are approximately 2.5- to 6.9-fold higher than 4-hydroxy-tamoxifen at equivalent dose levels [1]. A separate population PK analysis documented 99.3% inter-individual variability in endoxifen formation [2].

Therapeutic drug monitoring Inter-individual variability Clinical pharmacokinetics

Endoxifen-d5 (CAS 1584173-54-5) Application Scenarios in Research and Industrial Settings


Clinical Therapeutic Drug Monitoring of Tamoxifen in Breast Cancer Patients

Endoxifen-d5 is deployed as the internal standard in validated LC-MS/MS assays for quantifying plasma or serum endoxifen concentrations in patients receiving adjuvant tamoxifen therapy. Given the 84% reduction in endoxifen formation documented in CYP2D6 poor metabolizers [1], accurate quantification using this SIL-IS enables identification of patients with subtherapeutic endoxifen levels (<16 nM or approximately 6 ng/mL) who may benefit from genotype-guided dose escalation to 40 mg/day (intermediate metabolizers) or 60–80 mg/day (poor metabolizers) [1].

Population Pharmacokinetic Studies of Tamoxifen Metabolism

In large-scale population PK studies involving thousands of plasma samples from diverse patient cohorts, Endoxifen-d5 provides the analytical precision required to resolve the 99.3% inter-individual variability in endoxifen formation [2]. The compound's +5 Da mass shift ensures freedom from isotopic interference, while the validated LLOQ of 0.500 nM (0.187 ng/mL) [3] permits detection of endoxifen across the full clinically observed range of 1.45–28.77 ng/mL [4].

Preclinical Metabolism and Drug-Drug Interaction Investigations

Endoxifen-d5 supports in vitro and in vivo studies examining CYP2D6-mediated drug-drug interactions that alter endoxifen formation. The unique m/z 374 → 58 MRM transition [3] enables selective endoxifen quantification in the presence of tamoxifen and other metabolites, facilitating accurate determination of metabolic inhibition or induction by concomitant medications such as selective serotonin reuptake inhibitors (SSRIs) known to impair CYP2D6 activity.

Bioanalytical Method Development and Cross-Validation

Endoxifen-d5 serves as the reference internal standard for developing and cross-validating novel bioanalytical methods for tamoxifen metabolite quantification across alternative matrices including dried blood spots (DBS), scalp hair, and formalin-fixed paraffin-embedded (FFPE) tissues. The compound's well-characterized physicochemical properties (MW 378.53, InChI Key MHJBZVSGOZTKRH-JZSWEIPSSA-N) [5] and demonstrated chromatographic elution at 2.9 minutes under standard UPLC conditions [3] provide a reproducible benchmark for method transfer between laboratories.

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